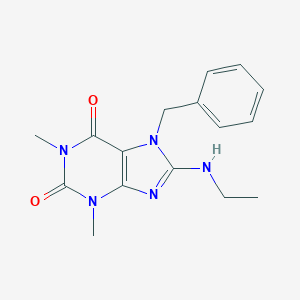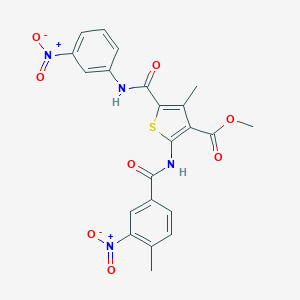
7-benzyl-8-(ethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 7-Benzyl-8-(Ethylamino)-1,3-Dimethyl-3,7-Dihydro-1H-Purine-2,6-Dione is Phosphodiesterase 9A (PDE9A) . PDE9A is an enzyme that plays a crucial role in regulating the levels of cyclic guanosine monophosphate (cGMP), a messenger molecule that transmits signals inside the cell.
Mode of Action
The compound interacts with its target, PDE9A, by inhibiting its activity This inhibition results in an increase in the levels of cGMP within the cell, leading to enhanced signal transmission
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cGMP signaling pathway. By inhibiting PDE9A, the compound prevents the breakdown of cGMP, leading to an increase in cGMP levels . This can have various downstream effects, depending on the specific cellular context, including the regulation of ion channels, the activation of certain protein kinases, and changes in gene expression.
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide-ranging roles of cGMP in cellular signaling. For example, in the context of neurological disorders, modulation of cGMP levels can have effects on neuronal function and survival .
Propiedades
IUPAC Name |
7-benzyl-8-(ethylamino)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-4-17-15-18-13-12(14(22)20(3)16(23)19(13)2)21(15)10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHMXGXSSLPWQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4-methyl-5-(morpholine-4-carbonyl)thiophene-3-carboxylate](/img/structure/B417928.png)
![Methyl 4-methyl-5-{[(2-methylphenyl)amino]carbonyl}-2-[(2-methylpropanoyl)amino]thiophene-3-carboxylate](/img/structure/B417929.png)

![Methyl 5-{[(4-fluorophenyl)amino]carbonyl}-4-methyl-2-({[2-(methyloxy)phenyl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B417933.png)
![Methyl 5-{[(4-fluorophenyl)amino]carbonyl}-4-methyl-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B417934.png)
![5-[(3-chloroanilino)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B417938.png)
![Methyl 2-{[(3-fluorophenyl)carbonyl]amino}-4-methyl-5-{[(3-methylphenyl)amino]carbonyl}thiophene-3-carboxylate](/img/structure/B417939.png)
![2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-{4-nitrophenyl}acetamide](/img/structure/B417940.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{3-nitrophenyl}acetamide](/img/structure/B417942.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{5-nitro-2-methylphenyl}acetamide](/img/structure/B417944.png)
![Methyl 4-methyl-5-(morpholin-4-ylcarbonyl)-2-[(3-phenylpropanoyl)amino]thiophene-3-carboxylate](/img/structure/B417947.png)
![2-[[5-[(4-Fluoroanilino)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B417948.png)
![N-(4-nitrophenyl)-2-(10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl)acetamide](/img/structure/B417950.png)
![2-[(8,9-dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B417951.png)